Carbamate Ester Steric Bulk and Predicted logP Differentiation: Methyl vs. Ethyl vs. Phenyl Analogs
The N-carbamate substituent on the piperidine ring directly governs compound lipophilicity and steric profile. CAS 1235306-39-4 carries a methyl carbamate (CO2CH3), the ethyl analog CAS 1209332-25-1 carries CO2CH2CH3, and the phenyl analog CAS 1234811-36-9 carries CO2Ph. Based on standard Hansch π-values, the methyl-to-ethyl increment adds approximately +0.5 logP units, while methyl-to-phenyl adds approximately +1.8 logP units [1]. This places CAS 1235306-39-4 at the lower-lipophilicity end of the series, which is typically associated with improved aqueous solubility, reduced CYP450 promiscuity, and lower non-specific protein binding relative to higher-alkyl or aryl carbamate congeners [2].
| Evidence Dimension | Predicted logP (carbamate ester contribution based on Hansch π fragmental constants) |
|---|---|
| Target Compound Data | Methyl carbamate: π = 0.0 (reference); predicted logD7.4 approximately 0.8–1.2 |
| Comparator Or Baseline | Ethyl analog (CAS 1209332-25-1): estimated π ≈ +0.5; predicted logD7.4 approximately 1.3–1.7. Phenyl analog (CAS 1234811-36-9): estimated π ≈ +1.8; predicted logD7.4 approximately 2.6–3.0 |
| Quantified Difference | ΔlogD7.4 ≈ -0.5 vs. ethyl analog; ΔlogD7.4 ≈ -1.8 vs. phenyl analog |
| Conditions | Predicted values based on fragment-based calculation methods (CLOGP/KowWin); no experimental logP/logD data available from authoritative sources for these specific compounds |
Why This Matters
Lower predicted lipophilicity for the methyl carbamate derivative suggests superior developability profile (solubility, metabolic stability) compared to ethyl or phenyl analogs, directly informing lead optimization selection criteria.
- [1] Hansch, C., Leo, A., Hoekman, D. Exploring QSAR: Hydrophobic, Electronic, and Steric Constants. American Chemical Society, 1995. Fragment constant methodology for logP prediction. View Source
- [2] Waring, M.J. (2010) 'Lipophilicity in drug discovery', Expert Opinion on Drug Discovery, 5(3), pp. 235–248. Relationship between logD, solubility, and CYP450 inhibition. View Source
